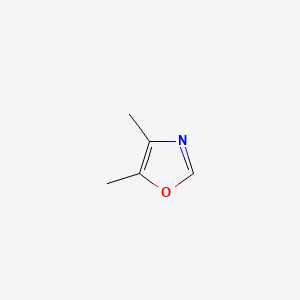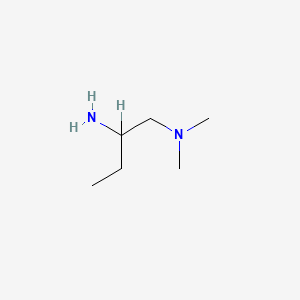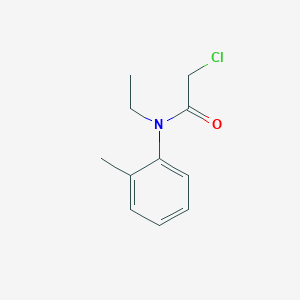
3-Methoxy-2-naphthoic acid
概要
説明
3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid . It has a linear formula of CH3OC10H6CO2H, a CAS Number of 883-62-5, and a molecular weight of 202.21 .
Synthesis Analysis
This compound can be prepared from 3-hydroxy-2-naphthoic acid, via methylation . It can also be used in the synthesis of a naphthoate ester, which can act like a dopamine D4 antagonist .Molecular Structure Analysis
The SMILES string of this compound is COc1cc2ccccc2cc1C(O)=O . The InChI is 1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) .科学的研究の応用
Catalysis and Synthesis
3-Hydroxy-2-naphthoic acid derivatives, closely related to 3-Methoxy-2-naphthoic acid, are significant in the production of organic azo pigments, medicines, and pesticides. Notably, the synthesis of 3-hydroxy-2-naphthoic acid anilide, used in these applications, has been facilitated by effective catalysts like phosphorus trichloride and antimony trifluoride, offering a practically quantitative yield under relatively mild conditions (Shteinberg, 2022).
Solubility and Thermodynamics
The solubility of 3-hydroxy-2-naphthoic acid in various solvents, including methanol and ethanol, has been extensively studied. This research is crucial for practical applications, providing data for thermodynamic studies and supporting its use in different solvent environments (Fan et al., 2018).
Photophysical Properties
The spectral and photophysical properties of 3-hydroxy-2-naphthoic acid have been a subject of interest. This compound exhibits unique fluorescence characteristics, which can form different emitting species in various media. These properties are attributed to processes like excited state intramolecular proton transfer (ESIPT), making it relevant in the study of photochemistry (Mishra et al., 2001).
Analytical Chemistry Applications
In analytical chemistry, 3-hydroxy-2-naphthoic acid has been used to develop a spectrofluorimetric method for its determination. This approach involves forming a ternary complex with zirconium (IV) and β-cyclodextrin, resulting in enhanced fluorescence intensity. This method has been applied to the determination of this acid in river water, showcasing its environmental monitoring applications (Cañada-Cañada & Rodríguez-Cáceres, 2006).
Nucleophilic Aromatic Substitution
Research on ortho-lithium/magnesium carboxylate-driven nucleophilic aromatic substitution reactions on unprotected naphthoic acids, including 1- and 2-naphthoic acids, has shown promising results. These findings are significant in organic synthesis, offering efficient ways to achieve substitution without the need for metal catalysts or protection of the carboxyl group (Aissaoui et al., 2012).
Environmental and Industrial Applications
The study of 3-hydroxy-2-naphthoic acid also extends to environmental and industrial applications. For instance, its inclusion compounds and reaction with various solvents or ligands provide insights into co-crystal and salt formation, influencing its use in environmental cleanup and waste water treatment (Jacobs et al., 2010).
作用機序
Target of Action
3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that it can undergo reduction under certain conditions . For instance, in the presence of lithium and ammonium chloride, it can be reduced to afford 1,2,3,4-tetrahydro-2-naphthoic acid .
Biochemical Pathways
It is known that it can be used in the synthesis of n - [ p - n,n -dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid . This suggests that it may play a role in the synthesis of hydroxamic acids, which are known to have various biological activities.
Result of Action
Given its potential role in the synthesis of hydroxamic acids , it may contribute to the biological activities associated with these compounds.
特性
IUPAC Name |
3-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQQRFTCVDODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061259 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883-62-5 | |
| Record name | 3-Methoxy-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-2-naphthoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-3-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK966S8655 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of a simple ester derivative of 3-methoxy-2-naphthoic acid?
A1: The crystal structure of this compound phenyl ester (C18H14O3) has been determined using X-ray diffraction. It crystallizes in the monoclinic system, specifically in the space group P21/c (No. 14). The unit cell dimensions are: a = 10.374(1) Å, b = 13.525(1) Å, c = 10.629(1) Å, and β = 107.62(1)° []. The structure reveals a planar naphthalene ring system with the methoxy and phenyl ester substituents oriented away from each other.
Q2: Can this compound be used as a starting material for the synthesis of molecules with potential anticancer activity?
A2: Yes, this compound serves as a viable starting point for synthesizing 2-substituted quinazolin-4(3H)-ones, some of which exhibit antiproliferative activity against various cancer cell lines []. This approach involves a straightforward methodology and allows for the introduction of diverse substituents at the 2-position of the quinazoline scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














